molecular formula C6H7BrN2O B1377986 (3-Amino-5-bromopyridin-2-yl)methanol CAS No. 1363381-68-3

(3-Amino-5-bromopyridin-2-yl)methanol

Cat. No.: B1377986
CAS No.: 1363381-68-3
M. Wt: 203.04 g/mol
InChI Key: PGYPEZDWRWAWAR-UHFFFAOYSA-N
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Description

(3-Amino-5-bromopyridin-2-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, featuring both an amino group and a bromine atom attached to the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Amino-5-bromopyridin-2-yl)methanol typically begins with commercially available 2-bromopyridine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts or specific reagents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Amino-5-bromopyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of alkylated or arylated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (3-Amino-5-bromopyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

Industry:

    Material Science: this compound is explored for its potential use in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals for crop protection.

Comparison with Similar Compounds

    2-Amino-5-bromopyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3-Amino-5-bromopyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.

    5-Bromo-2-hydroxymethylpyridine: Lacks the amino group, which limits its use in biological studies.

Uniqueness: (3-Amino-5-bromopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring, along with a bromine atom. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.

Properties

IUPAC Name

(3-amino-5-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPEZDWRWAWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291982
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-68-3
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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